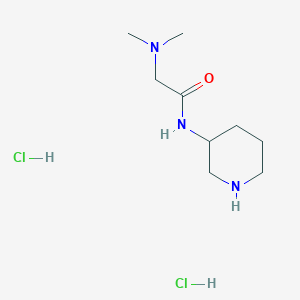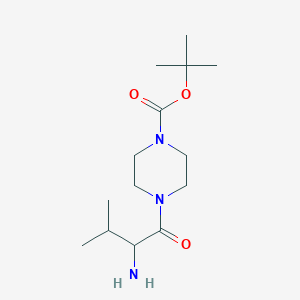![molecular formula C11H19FN2O2 B14781705 tert-butyl N-{5-fluoro-3-azabicyclo[3.1.1]heptan-1-yl}carbamate](/img/structure/B14781705.png)
tert-butyl N-{5-fluoro-3-azabicyclo[3.1.1]heptan-1-yl}carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-butyl N-{5-fluoro-3-azabicyclo[311]heptan-1-yl}carbamate is a synthetic organic compound that belongs to the class of carbamates This compound features a unique bicyclic structure with a fluorine atom and a tert-butyl group
Méthodes De Préparation
The synthesis of tert-butyl N-{5-fluoro-3-azabicyclo[3.1.1]heptan-1-yl}carbamate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the bicyclic core, which can be derived from tropinone or similar bicyclic ketones.
Fluorination: Introduction of the fluorine atom is achieved through fluorination reactions using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Carbamate Formation: The final step involves the formation of the carbamate group by reacting the fluorinated bicyclic compound with tert-butyl isocyanate under controlled conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and advanced purification techniques.
Analyse Des Réactions Chimiques
tert-butyl N-{5-fluoro-3-azabicyclo[3.1.1]heptan-1-yl}carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), controlled temperatures, and inert atmospheres. Major products formed from these reactions depend on the specific reagents and conditions employed.
Applications De Recherche Scientifique
tert-butyl N-{5-fluoro-3-azabicyclo[3.1.1]heptan-1-yl}carbamate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly in the development of central nervous system (CNS) agents.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including natural product analogs and bioactive compounds.
Biological Studies: Researchers study its interactions with biological targets to understand its mechanism of action and potential therapeutic effects.
Industrial Applications: It is used in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of tert-butyl N-{5-fluoro-3-azabicyclo[3.1.1]heptan-1-yl}carbamate involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom and the bicyclic structure contribute to its binding affinity and specificity. The compound may modulate the activity of neurotransmitter systems or inhibit specific enzymes, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
tert-butyl N-{5-fluoro-3-azabicyclo[3.1.1]heptan-1-yl}carbamate can be compared with other similar compounds, such as:
tert-butyl N-{5-hydroxy-3-azabicyclo[3.1.1]heptan-1-yl}carbamate: This compound has a hydroxyl group instead of a fluorine atom, which affects its chemical reactivity and biological activity.
tert-butyl N-{5-chloro-3-azabicyclo[3.1.1]heptan-1-yl}carbamate:
tert-butyl N-{5-methyl-3-azabicyclo[3.1.1]heptan-1-yl}carbamate: The methyl group substitution alters the compound’s steric and electronic characteristics, influencing its interactions with molecular targets.
The uniqueness of tert-butyl N-{5-fluoro-3-azabicyclo[31
Propriétés
Formule moléculaire |
C11H19FN2O2 |
|---|---|
Poids moléculaire |
230.28 g/mol |
Nom IUPAC |
tert-butyl N-(5-fluoro-3-azabicyclo[3.1.1]heptan-1-yl)carbamate |
InChI |
InChI=1S/C11H19FN2O2/c1-9(2,3)16-8(15)14-11-4-10(12,5-11)6-13-7-11/h13H,4-7H2,1-3H3,(H,14,15) |
Clé InChI |
KCPAXHGUYHYMBN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC12CC(C1)(CNC2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[(10R,13S)-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B14781652.png)



![N-[1-(2-aminopropanoyl)pyrrolidin-3-yl]-N-cyclopropylacetamide](/img/structure/B14781695.png)
![N-[2-(3-aminopyrrolidin-1-yl)-2-oxoethyl]-3-(trifluoromethyl)benzamide;hydrochloride](/img/structure/B14781697.png)

![1-(chloromethyl)-2,3-dihydro-1H-benzo[e]indol-5-ol;hydrochloride](/img/structure/B14781713.png)
![tert-butyl N-[1-(2-aminopropanoyl)pyrrolidin-3-yl]-N-cyclopropylcarbamate](/img/structure/B14781720.png)

